molecular formula C12H17NO2 B1322187 5-Methyl-2-(tetrahydro-2-furanylmethoxy)aniline CAS No. 946728-26-3

5-Methyl-2-(tetrahydro-2-furanylmethoxy)aniline

Cat. No.: B1322187
CAS No.: 946728-26-3
M. Wt: 207.27 g/mol
InChI Key: OAHGPUWZFLWSIK-UHFFFAOYSA-N
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Description

5-Methyl-2-(tetrahydro-2-furanylmethoxy)aniline: is a chemical compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . . It is characterized by the presence of a methyl group, a tetrahydro-2-furanylmethoxy group, and an aniline moiety.

Scientific Research Applications

Chemistry: 5-Methyl-2-(tetrahydro-2-furanylmethoxy)aniline is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: The compound is used in the study of biological processes and the development of new drugs.

Medicine: In medicine, this compound is being investigated for its potential therapeutic effects. It may have applications in the treatment of various diseases, including cancer and neurological disorders .

Industry: The compound is used in the production of various industrial chemicals and materials. It is also used in the development of new materials with specific properties .

Safety and Hazards

The safety information available indicates that “5-Methyl-2-(tetrahydro-2-furanylmethoxy)aniline” may be an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(tetrahydro-2-furanylmethoxy)aniline typically involves the reaction of 5-methyl-2-nitroaniline with tetrahydro-2-furanylmethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction of the nitro group to an amine group .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Methyl-2-(tetrahydro-2-furanylmethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

  • 2-Methyl-5-(tetrahydro-2-furanylmethoxy)aniline
  • 5-Methyl-2-(tetrahydro-2-furanylmethoxy)phenol
  • 5-Methyl-2-(tetrahydro-2-furanylmethoxy)benzaldehyde

Comparison: 5-Methyl-2-(tetrahydro-2-furanylmethoxy)aniline is unique due to the presence of both the methyl group and the tetrahydro-2-furanylmethoxy group on the aniline moiety. This combination of functional groups imparts specific chemical and biological properties to the compound, making it distinct from other similar compounds .

Properties

IUPAC Name

5-methyl-2-(oxolan-2-ylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-9-4-5-12(11(13)7-9)15-8-10-3-2-6-14-10/h4-5,7,10H,2-3,6,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHGPUWZFLWSIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2CCCO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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